Cas no 2680794-34-5 (benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate)
![benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate structure](https://ja.kuujia.com/scimg/cas/2680794-34-5x500.png)
benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate 化学的及び物理的性質
名前と識別子
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- EN300-28302436
- benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate
- 2680794-34-5
-
- インチ: 1S/C16H14BrN5O2/c17-13-6-8-14(9-7-13)22-15(19-20-21-22)10-18-16(23)24-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,23)
- InChIKey: OEWVTFXFNKMSCY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)N1C(CNC(=O)OCC2C=CC=CC=2)=NN=N1
計算された属性
- せいみつぶんしりょう: 387.03309g/mol
- どういたいしつりょう: 387.03309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3
benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28302436-0.25g |
benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate |
2680794-34-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28302436-0.05g |
benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate |
2680794-34-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28302436-0.1g |
benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate |
2680794-34-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28302436-2.5g |
benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate |
2680794-34-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28302436-10.0g |
benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate |
2680794-34-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28302436-1.0g |
benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate |
2680794-34-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28302436-0.5g |
benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate |
2680794-34-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28302436-5.0g |
benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate |
2680794-34-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamateに関する追加情報
Benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate: A Comprehensive Overview
Benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate, also known by its CAS number 2680794-34-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a tetrazole ring system with a benzyl carbamate group. The tetrazole moiety is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, making it highly versatile for various chemical applications.
The synthesis of this compound involves a series of carefully controlled reactions that highlight the importance of functional group compatibility and reactivity. The tetrazole ring is typically formed through a nucleophilic substitution reaction involving an azide intermediate and a suitable electrophile. The benzyl carbamate group is then introduced via a coupling reaction, often utilizing carbodiimides or other activating agents to facilitate the formation of the amide bond.
Recent studies have demonstrated the potential of this compound in several advanced applications. For instance, researchers have explored its use as a precursor for the synthesis of novel materials with tailored electronic properties. The tetrazole moiety has been shown to significantly influence the optical and electronic characteristics of the resulting materials, making it a valuable component in the development of organic semiconductors and light-emitting diodes (LEDs). Furthermore, the benzyl carbamate group contributes to the compound's solubility and stability under various conditions.
In addition to its role in materials science, this compound has also been investigated for its potential in pharmaceutical applications. The tetrazole ring is known to exhibit bioisosteric properties, meaning it can mimic the behavior of other functional groups in biological systems while offering distinct advantages such as improved pharmacokinetics or reduced toxicity. This makes it an attractive candidate for drug design and development.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties at the molecular level. By employing density functional theory (DFT) calculations and molecular dynamics simulations, researchers have been able to predict its reactivity under different conditions and optimize its synthesis pathway for industrial-scale production.
Moreover, the integration of green chemistry principles into the synthesis process has been a focal point for many studies. Scientists are exploring ways to minimize waste generation and reduce energy consumption during the production of this compound without compromising its quality or performance.
In conclusion, Benzyl N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamate (CAS 2680794-34-5) represents a promising compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for further research and development in areas ranging from materials science to pharmaceuticals.
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